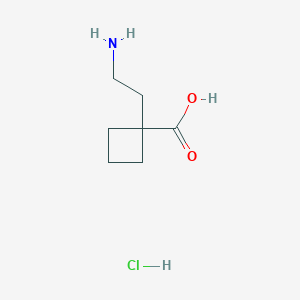
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a hydrochloride salt form of 1-(2-aminoethyl)cyclobutanecarboxylic acid
準備方法
The synthesis of 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride can be compared with similar compounds such as:
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its reactivity and stability.
1-(2-Aminoethyl)cyclopentanecarboxylic acid hydrochloride: The cyclopentane ring in this compound provides different steric and electronic properties compared to the cyclobutane ring.
1-(2-Aminoethyl)cyclohexanecarboxylic acid hydrochloride: The larger cyclohexane ring in this compound can influence its binding interactions and overall chemical behavior.
The uniqueness of this compound lies in its specific ring size and the presence of both amino and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.
生物活性
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride, also known as ACBC, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with an aminoethyl side chain and a carboxylic acid functional group. Its molecular formula is C6H12N2O2⋅HCl, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous solutions. The compound's structure is pivotal for its interaction with biological targets, particularly in the central nervous system.
The biological activity of ACBC primarily involves its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. It has been shown to bind to the glycine recognition site of NMDA receptors, thereby modulating excitatory neurotransmission.
Key Mechanisms:
- NMDA Receptor Modulation : ACBC acts as a selective antagonist at the glycine site on NMDA receptors, inhibiting excessive excitatory signaling that can lead to neurotoxicity.
- Calcium Ion Regulation : By modulating NMDA receptor activity, ACBC influences intracellular calcium levels, which are vital for various cellular processes including cell survival and apoptosis.
Biological Activity Summary
Case Studies and Research Findings
- Neuropharmacological Studies : Research indicates that ACBC has a half-life of approximately 5 minutes in mouse brain tissue, suggesting rapid metabolism but significant effects on neurotransmission during this period. This rapid action may be beneficial in acute neurological conditions where immediate modulation of excitatory pathways is required .
- Tumor Imaging Applications : A study utilizing radioiodinated derivatives of cyclobutane carboxylic acids demonstrated high uptake in gliosarcoma cells via L-type amino acid transporters. This suggests potential applications for ACBC derivatives in targeted tumor imaging and therapy .
- In Vivo Studies : Biodistribution studies in rats showed that compounds related to ACBC could achieve favorable tumor-to-brain ratios, indicating their potential as radiotracers for SPECT imaging in brain tumors .
特性
IUPAC Name |
1-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-4-7(6(9)10)2-1-3-7;/h1-5,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIADTCZMWARMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














